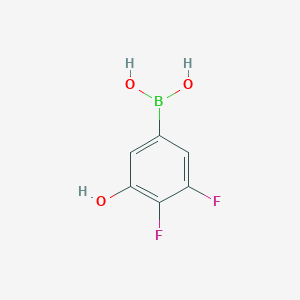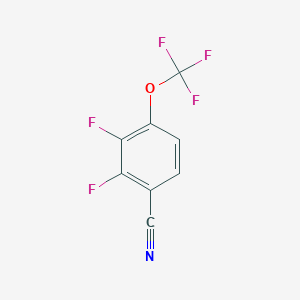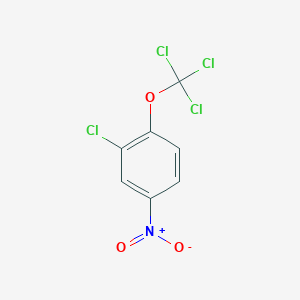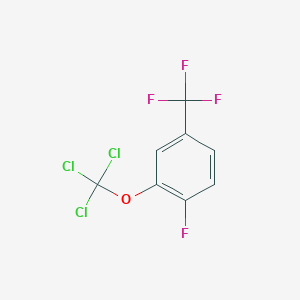
3,4-Difluoro-5-hydroxyphenylboronic acid
Vue d'ensemble
Description
3,4-Difluoro-5-hydroxyphenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and a hydroxyl group on a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Mécanisme D'action
Target of Action
3,4-Difluoro-5-hydroxyphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants it interacts with in these reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with aryl and heteroaryl halides in the presence of a palladium catalyst . The boronic acid donates its organoboron group to the palladium, which then forms a new carbon-carbon bond with the halide .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it can be used to synthesize fluorinated biaryl derivatives .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and is typically performed under mild conditions . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
3,4-Difluoro-5-hydroxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme mechanisms and protein interactions. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit or modulate enzyme activity . Additionally, this compound can bind to specific proteins, altering their conformation and function, which is useful in studying protein-protein interactions and signal transduction pathways.
Cellular Effects
In cellular systems, this compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound’s ability to form covalent bonds with cellular proteins can also impact cell function, including cell growth, differentiation, and apoptosis. Studies have demonstrated that this compound can induce changes in the expression of genes involved in cell cycle regulation and stress response.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes by modifying their active sites or altering their conformation . For example, the compound can inhibit proteases by binding to their catalytic residues, preventing substrate cleavage. Similarly, it can modulate kinase activity by interacting with the ATP-binding site or other regulatory regions. These interactions can lead to changes in downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Studies have identified threshold doses at which the compound transitions from being a modulator of cellular function to a toxic agent, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular proteins and nucleic acids. These interactions can alter metabolic pathways, affecting the synthesis and degradation of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The transport and distribution of this compound are influenced by its chemical properties, including its solubility and ability to form covalent bonds with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or Golgi apparatus, through targeting signals or post-translational modifications . These localizations can affect the compound’s ability to interact with specific enzymes and proteins, influencing its biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-hydroxyphenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of 3,4-difluoro-5-iodophenol using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Difluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Pyridinium chlorochromate in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3,4-Difluoro-5-oxophenylboronic acid.
Substitution: Substituted phenylboronic acids with various functional groups.
Applications De Recherche Scientifique
3,4-Difluoro-5-hydroxyphenylboronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparaison Avec Des Composés Similaires
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
- 3,4-Dichlorophenylboronic acid
Comparison: 3,4-Difluoro-5-hydroxyphenylboronic acid is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical transformations compared to its analogs. For instance, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity in polar solvents .
Propriétés
IUPAC Name |
(3,4-difluoro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOVFNUAYVHDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)









![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)

